molecular formula C11H19N3O B7821264 5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one

5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7821264
M. Wt: 209.29 g/mol
InChI Key: CJHXCRMKMMBYJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one involves the reaction of appropriate pyrimidine derivatives with butyl and dimethylamino groups under controlled conditions. One of the documented methods includes the preparation by B. K. Snell et al., which involves specific reaction conditions and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to the inability of the fungus to maintain cell integrity, ultimately causing cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of butyl and dimethylamino groups, which confer high efficacy as a fungicide. Its systemic action and ability to inhibit ergosterol biosynthesis make it particularly effective against powdery mildew .

Properties

IUPAC Name

5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXCRMKMMBYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=NC1=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(NC(=NC1=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.